Ensartinib - 1370651-20-9

Ensartinib

Catalog Number: EVT-287524
CAS Number: 1370651-20-9
Molecular Formula: C26H27Cl2FN6O3
Molecular Weight: 561.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ensartinib (X-396) is a second-generation, orally available, small-molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). [] It was developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Ensartinib has also shown activity against other kinases including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [, , , ] Ensartinib is considered a promising therapeutic agent due to its high potency against various crizotinib-resistant ALK mutations, its ability to penetrate the blood-brain barrier, and its generally favorable safety profile. [, , , , , , , ]

Mechanism of Action

Ensartinib exerts its anticancer activity by binding to and inhibiting ALK kinase, ALK fusion proteins, and ALK point mutation variants. [] This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the inhibition of tumor cell growth in ALK-expressing tumor cells. [] Ensartinib exhibits high potency against a wide range of ALK mutations, including those that confer resistance to first-generation ALK inhibitors such as crizotinib. [, , , , , , ]

Physical and Chemical Properties Analysis

Ensartinib's primary application lies in the treatment of ALK-positive NSCLC, particularly in cases where resistance to first-generation ALK inhibitors has developed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Clinical trials have demonstrated promising efficacy and a manageable safety profile for ensartinib in this patient population. [, , , , , , , , , , , , , , , , , , , ]

Applications
  • First-line treatment of ALK-positive NSCLC: Ensartinib has demonstrated superior progression-free survival compared to crizotinib in patients who have not received prior ALK inhibitor treatment. [, , ]
  • Treatment of crizotinib-resistant ALK-positive NSCLC: Ensartinib has shown efficacy in patients who have progressed on crizotinib, including those with brain metastases. [, , , ]
  • Treatment of ALK-positive NSCLC with brain metastases: Ensartinib's ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases. [, , , , ]
  • Treatment of ALK-positive tumors other than NSCLC: Ensartinib has also demonstrated activity in other ALK-positive tumors, such as inflammatory myofibroblastic tumors and epithelioid inflammatory myofibroblastic sarcoma. [, , ]
  • Modulation of multidrug resistance: Ensartinib has been shown to inhibit ABCB1 and ABCG2 drug efflux transporters, suggesting a potential role in overcoming multidrug resistance. []

Crizotinib

  • Compound Description: Crizotinib is a first-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It is known to have limited penetration into the central nervous system (CNS). []
  • Relevance: Crizotinib serves as a comparator to ensartinib in several studies, with ensartinib demonstrating superior efficacy, particularly in terms of progression-free survival and intracranial response rates in patients with brain metastases. [, , , , , ]

Ceritinib

  • Compound Description: Ceritinib is a second-generation ALK TKI with improved potency against certain crizotinib-resistant ALK mutations. []
  • Relevance: Ensartinib has shown comparable or superior efficacy to ceritinib in clinical trials, with a potentially more favorable safety profile. [, , , ]

Alectinib

  • Compound Description: Alectinib is a second-generation ALK TKI recognized for its efficacy and generally well-tolerated safety profile. [, , ]

Brigatinib

  • Compound Description: Brigatinib is a second-generation ALK TKI that is effective against a broad spectrum of ALK mutations, including those conferring resistance to crizotinib. []
  • Relevance: Similar to alectinib, ensartinib exhibits comparable efficacy to brigatinib in treating ALK-positive NSCLC, but with potential cost advantages. [, , ]

Lorlatinib

  • Compound Description: Lorlatinib is a third-generation ALK TKI designed to overcome resistance to first- and second-generation ALK inhibitors, demonstrating activity against a broader range of ALK mutations. [, , ]
  • Relevance: While lorlatinib may offer improved efficacy compared to ensartinib in some cases, it comes at a significantly higher cost. [, ] Additionally, ensartinib has shown effectiveness in treating a patient who developed resistance to multiple ALK TKIs, including lorlatinib. []

Repotrectinib (TPX-0005)

  • Compound Description: Repotrectinib is an investigational next-generation ALK TKI currently under development, aiming to overcome resistance mutations, including those conferring resistance to first- and second-generation ALK inhibitors. []
  • Relevance: A preclinical study suggests that repotrectinib and ensartinib could be considered as sequential treatment options after alectinib, based on predicted resistance mutation profiles. []

Daunorubicin

  • Compound Description: Daunorubicin is a chemotherapeutic agent that is a substrate of the ABCB1 drug efflux transporter. []
  • Relevance: Ensartinib inhibits ABCB1 and enhances the antiproliferative effects of daunorubicin in ABCB1-overexpressing cells, indicating a potential strategy for overcoming drug resistance. []

Mitoxantrone

  • Compound Description: Mitoxantrone is a chemotherapeutic agent that is a substrate of the ABCG2 drug efflux transporter. []
  • Relevance: Ensartinib inhibits ABCG2 and increases the cytotoxic effects of mitoxantrone in ABCG2-overexpressing cells, suggesting its potential to modulate multidrug resistance. []

Docetaxel

  • Compound Description: Docetaxel is a chemotherapeutic agent that is metabolized by the CYP3A4 enzyme. []
  • Relevance: Ensartinib inhibits CYP3A4 and enhances the cytotoxic effects of docetaxel in CYP3A4-overexpressing cells, indicating a potential for synergistic effects and modulation of drug metabolism. []

Tariquidar

  • Compound Description: Tariquidar is a P-glycoprotein (P-gp) inhibitor. []
  • Relevance: Tariquidar was used to demonstrate that P-gp-mediated efflux contributes to ensartinib resistance. Co-treatment with tariquidar restored ensartinib sensitivity in P-gp-overexpressing cancer cells. []

X-396-d4

  • Compound Description: X-396-d4 is a deuterated form of ensartinib, serving as an internal standard in a pharmacokinetic study. []
  • Relevance: X-396-d4 was used to ensure accurate quantification of ensartinib concentrations in plasma samples. []

Properties

CAS Number

1370651-20-9

Product Name

Ensartinib

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N

SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

X396; X-396; X 396; Ensartinib.

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.